![molecular formula C22H18F2N2S3 B292484 2,4-Bis[(4-fluorobenzyl)sulfanyl]-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B292484.png)
2,4-Bis[(4-fluorobenzyl)sulfanyl]-5,6-dimethylthieno[2,3-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Bis[(4-fluorobenzyl)sulfanyl]-5,6-dimethylthieno[2,3-d]pyrimidine is a chemical compound that has gained significant attention in the field of scientific research. This compound has shown potential in various areas of research, including medicinal chemistry, pharmacology, and biochemistry. In
Wirkmechanismus
The exact mechanism of action of 2,4-Bis[(4-fluorobenzyl)sulfanyl]-5,6-dimethylthieno[2,3-d]pyrimidine is not fully understood. However, it is believed that the compound works by inhibiting the growth of cancer cells and inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
2,4-Bis[(4-fluorobenzyl)sulfanyl]-5,6-dimethylthieno[2,3-d]pyrimidine has been shown to have several biochemical and physiological effects. In addition to its anti-cancer properties, this compound has also been shown to have anti-inflammatory and antioxidant properties. These properties make it a promising candidate for the treatment of various diseases, including arthritis and cardiovascular disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2,4-Bis[(4-fluorobenzyl)sulfanyl]-5,6-dimethylthieno[2,3-d]pyrimidine in lab experiments is its potential as a treatment for cancer and other diseases. However, there are also limitations to using this compound in lab experiments. One limitation is the complex synthesis process, which can make it difficult to obtain large quantities of the compound for research purposes.
Zukünftige Richtungen
There are several future directions for research on 2,4-Bis[(4-fluorobenzyl)sulfanyl]-5,6-dimethylthieno[2,3-d]pyrimidine. One area of research is the development of more efficient and cost-effective synthesis methods for this compound. Another area of research is the exploration of its potential as a treatment for other diseases, such as arthritis and cardiovascular disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Conclusion:
In conclusion, 2,4-Bis[(4-fluorobenzyl)sulfanyl]-5,6-dimethylthieno[2,3-d]pyrimidine is a promising compound that has shown potential in various areas of scientific research. Its anti-cancer, anti-inflammatory, and antioxidant properties make it a promising candidate for the treatment of various diseases. However, further research is needed to fully understand its mechanism of action and potential side effects.
Synthesemethoden
The synthesis of 2,4-Bis[(4-fluorobenzyl)sulfanyl]-5,6-dimethylthieno[2,3-d]pyrimidine is a complex process that involves several steps. The synthesis begins with the reaction of 2,4-dichloro-5,6-dimethylthieno[2,3-d]pyrimidine with sodium sulfide to form 2,4-bis(mercaptomethyl)-5,6-dimethylthieno[2,3-d]pyrimidine. This intermediate is then reacted with 4-fluorobenzyl chloride to form the final product.
Wissenschaftliche Forschungsanwendungen
2,4-Bis[(4-fluorobenzyl)sulfanyl]-5,6-dimethylthieno[2,3-d]pyrimidine has shown potential in various areas of scientific research. One of the most promising areas of research is in the field of medicinal chemistry. This compound has been shown to have anti-cancer properties and has been studied as a potential treatment for various types of cancer, including breast cancer and lung cancer.
Eigenschaften
Molekularformel |
C22H18F2N2S3 |
---|---|
Molekulargewicht |
444.6 g/mol |
IUPAC-Name |
2,4-bis[(4-fluorophenyl)methylsulfanyl]-5,6-dimethylthieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C22H18F2N2S3/c1-13-14(2)29-21-19(13)20(27-11-15-3-7-17(23)8-4-15)25-22(26-21)28-12-16-5-9-18(24)10-6-16/h3-10H,11-12H2,1-2H3 |
InChI-Schlüssel |
QVLRGECQABFTIY-UHFFFAOYSA-N |
SMILES |
CC1=C(SC2=C1C(=NC(=N2)SCC3=CC=C(C=C3)F)SCC4=CC=C(C=C4)F)C |
Kanonische SMILES |
CC1=C(SC2=C1C(=NC(=N2)SCC3=CC=C(C=C3)F)SCC4=CC=C(C=C4)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.